Distannathiane, dibutyldithioxo-
Description
Context within Organometallic Chemistry of Group 14 Elements
The carbon group, or Group 14 of the periodic table, consists of carbon (C), silicon (Si), germanium (Ge), tin (Sn), and lead (Pb). wikipedia.org These elements exhibit a remarkable diversity in their chemical behavior. libretexts.org Organotin compounds, which feature a direct tin-carbon bond, are a cornerstone of organometallic chemistry, with their study dating back to Edward Frankland's discovery of diethyltin (B15495199) diiodide in 1849. wikipedia.org The chemistry of these compounds is rich and has led to numerous industrial applications. wikipedia.org
Within Group 14, the covalent bond strengths tend to decrease as the atomic size increases. libretexts.org Tin, along with silicon, germanium, and lead, often forms binary compounds with the same stoichiometry as carbon analogues, though their structures and properties can differ significantly. libretexts.org For instance, while carbon forms stable double bonds with oxygen (ketones), the tin analogues, stannanones (R₂Sn=O), are typically unknown as monomers and tend to polymerize. wikipedia.org This highlights the distinct reactivity and structural preferences of heavier Group 14 elements.
The interaction of Group 14 elements with chalcogens gives rise to a wide array of compounds with interesting properties. uni-due.de For example, tin sulfides, such as SnS and SnS₂, are known for their semiconducting properties. nih.gov The incorporation of organic substituents on the tin atom adds another layer of complexity and versatility, leading to the vast family of organotin chalcogenides.
Structural Classification of Organotin-Sulfur Frameworks
Organotin-sulfur compounds exhibit a remarkable variety of structural motifs. These structures are largely dictated by the nature of the organic groups attached to the tin atom and the stoichiometry of the tin-to-sulfur ratio. The fundamental building blocks of these frameworks are tin-sulfur bonds, which can assemble into a range of cyclic and polymeric structures.
Diorganotin oxides ((R₂)SnO) are illustrative of the structural complexity of these systems. Except when the organic substituents are very bulky, these compounds are typically polymers. wikipedia.org In cases with bulky groups, cyclic trimers with Sn₃O₃ rings or dimers with Sn₂O₂ rings can form. wikipedia.org This tendency for tin to form extended structures is also prevalent in its sulfur analogues.
The structural chemistry of organotin-sulfur compounds can be broadly classified based on the core structural unit. Some of the common frameworks include:
Ladder Structures: These consist of two parallel chains of alternating tin and sulfur atoms, cross-linked to form a ladder-like arrangement.
Drum Structures: These are cage-like structures with a central core of alternating tin and sulfur atoms.
Cyclic Structures: Simple rings of alternating tin and sulfur atoms, such as the four-membered (SnS)₂ ring found in some distannathianes.
The specific compound, Distannathiane, dibutyldithioxo-, falls within the category of distannathianes, which are characterized by a four-membered Sn₂S₂ ring. The "dibutyl" prefix indicates that each tin atom is bonded to two butyl groups, while "dithioxo" refers to the presence of two terminal sulfur atoms double-bonded to the tin atoms (thiones).
Interactive Data Table: Structural Features of Selected Organotin-Sulfur Compounds
| Compound Class | General Formula | Common Structural Motifs |
| Diorganotin Sulfides | (R₂SnS)n | Cyclic (n=3, 4), Ladder, Drum |
| Organotin Thiolates | R₂Sn(SR')₂ | Monomeric, Dimeric |
| Distannathianes | [R₂Sn(μ-S)]₂ | Four-membered Sn₂S₂ ring |
Note: This table provides a generalized overview. The actual structure can be influenced by the nature of the 'R' groups and reaction conditions.
Significance of Thioxo- and Sulfide (B99878) Ligands in Tin Chemistry
In the realm of tin chemistry, the distinction between thioxo (=S) and sulfide (-S-) ligands is crucial as it dictates the structure and reactivity of the resulting compounds. A sulfide ligand is a bridging sulfur atom that connects two tin centers, forming a Sn-S-Sn linkage. In contrast, a thioxo ligand is a terminal sulfur atom double-bonded to a single tin atom (Sn=S).
The formation of a stable Sn=S double bond is less common compared to the analogous C=O bond in ketones. This is attributed to the poorer orbital overlap between the larger 3p orbital of sulfur and the 2p orbital of carbon, a principle that extends to the heavier elements of Group 14. britannica.com Consequently, compounds containing Sn=S double bonds, known as stannane-thiones, are generally reactive and may oligomerize or polymerize to form more stable structures with bridging sulfide ligands.
The presence of both thioxo and sulfide ligands within the same molecule, as in Distannathiane, dibutyldithioxo-, leads to a unique and complex structural arrangement. The sulfide ligands form the core of the Sn₂S₂ ring, while the thioxo ligands are positioned at the periphery. This arrangement influences the electronic properties and reactivity of the compound.
The chemistry of sulfur-containing organic compounds, including those with tin, is extensive. wikipedia.org Thiols (R-SH), the sulfur analogues of alcohols, are more acidic and readily oxidized to disulfides (R-S-S-R). libretexts.org Similarly, organotin thiolates, which contain Sn-S-R linkages, are an important class of compounds. The Sn-S bond in these molecules is a key reactive site. wikipedia.org
Overview of Dibutyldithioxodistannathiane within Organotin Compounds
Distannathiane, dibutyldithioxo-, with the chemical formula C₈H₁₈S₃Sn₂, is a specific example of an organotin-sulfur compound. epa.gov Its structure is centered around a four-membered distannathiane ring, composed of two tin atoms and two bridging sulfide ligands. Each tin atom is also bonded to two butyl (C₄H₉) groups and one terminal thioxo-sulfur atom.
Organotin compounds, in general, are classified based on the number of organic substituents on the tin atom (mono-, di-, tri-, and tetra-organotins). naturvardsverket.se Dibutyltin (B87310) compounds, a sub-category to which Distannathiane, dibutyldithioxo- belongs, have found applications as heat stabilizers in PVC and as catalysts in the production of polyurethane. afirm-group.com
Structure
2D Structure
Properties
CAS No. |
15666-29-2 |
|---|---|
Molecular Formula |
C8H18S3Sn2 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
butyl-[butyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/2C4H9.3S.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;;;;; |
InChI Key |
XHYNAAFUENTBLP-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](=S)S[Sn](=S)CCCC |
Canonical SMILES |
CCCC[Sn](=S)S[Sn](=S)CCCC |
Other CAS No. |
15666-29-2 |
physical_description |
Liquid |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dibutyldithioxodistannathiane
Direct Synthesis Routes via Tin-Sulfur Bond Formation
The creation of the tin-sulfur (Sn-S) bond is the cornerstone of Dibutyldithioxodistannathiane synthesis. Direct routes to this bond often involve the reaction of a diorganotin precursor with a suitable sulfur source. One of the most established methods is the reaction of dibutyltin (B87310) dichloride with a sulfur-containing reagent. smolecule.com This approach leverages the electrophilic nature of the tin center and the nucleophilicity of the sulfur species.
A common and effective sulfur source for this transformation is sodium sulfide (B99878). smolecule.com The reaction proceeds via a nucleophilic substitution mechanism where the sulfide anion displaces the chloride ions from the dibutyltin dichloride.
Another direct route involves the reaction of diorganotin compounds with hydrogen sulfide (H₂S). This method has been noted in the formation of di-n-butyltin sulfide from a diorganotin precursor. researchgate.net
The following table summarizes these direct synthesis approaches:
| Precursor | Sulfur Source | General Reaction |
| Dibutyltin dichloride | Sodium sulfide | (C₄H₉)₂SnCl₂ + Na₂S → [(C₄H₉)₂SnS]n + 2NaCl |
| Diorganotin Compound | Hydrogen Sulfide | R₂SnX₂ + H₂S → R₂SnS + 2HX |
Precursor Derivatization and Intermediate Transformations
The synthesis of Dibutyldithioxodistannathiane is intrinsically linked to the chemistry of its precursors. The primary precursors, dibutyltin dichloride and dibutyltin oxide, are themselves products of a series of synthetic steps.
Dibutyltin dichloride is typically prepared from tetrabutyltin (B32133) through a redistribution reaction, also known as the Kocheshkov comproportionation, with tin tetrachloride. atamanchemicals.comlupinepublishers.com This reaction is often catalyzed by aluminum trichloride. atamanchemicals.com The synthesis of tetrabutyltin, the initial building block, can be achieved through the reaction of tin tetrachloride with a Grignard reagent like butylmagnesium chloride or with organoaluminum compounds. lupinepublishers.compatsnap.comgoogle.com
Dibutyltin oxide is synthesized from dibutyltin dichloride through hydrolysis, typically using a base like sodium hydroxide. google.comwipo.int This process can be carried out in a heterogeneous system of an organic solvent and an aqueous solution to facilitate the separation of the product. wipo.int
The following table outlines the synthesis of key precursors:
| Precursor | Starting Materials | Key Reaction Type |
| Tetrabutyltin | Tin tetrachloride, Butylmagnesium chloride | Grignard Reaction |
| Dibutyltin dichloride | Tetrabutyltin, Tin tetrachloride | Kocheshkov Redistribution |
| Dibutyltin oxide | Dibutyltin dichloride, Sodium hydroxide | Hydrolysis |
Solvent Effects and Reaction Conditions in Distannathiane Synthesis
The choice of solvent and the control of reaction conditions are critical in directing the synthesis towards the desired Dibutyldithioxodistannathiane product. The solubility of the organotin precursors and the reactivity of the sulfur source are heavily influenced by the solvent system.
In the synthesis of dibutyltin sulfide from dibutyltin dichloride and sodium sulfide, careful control of the reaction temperature, typically between 50-80°C, is crucial to ensure complete conversion while minimizing side reactions. smolecule.com The stoichiometry of the reactants is also a key parameter, with a 1:1 molar ratio of dibutyltin dichloride to sodium sulfide being optimal for this specific transformation. smolecule.com
For the preparation of organotin complexes, anhydrous organic solvents such as n-hexane, benzene, acetone, methanol, and ethanol (B145695) are often employed due to the hydrolysable nature of the organotin halide starting materials. sysrevpharm.org In some cases, reactions are carried out under an inert atmosphere to prevent unwanted side reactions with atmospheric components. orientjchem.org
The synthesis of dibutyltin oxide from dibutyltin dichloride can be performed in the presence of a surfactant in a biphasic system (e.g., n-heptane, toluene (B28343), or ethanol, and water), which aids in the separation and purification of the product. google.com
Mechanistic Investigations of Formation Pathways
The formation of the tin-sulfur bond in these reactions generally proceeds through nucleophilic attack of the sulfur species on the electrophilic tin center. In the reaction of dibutyltin dichloride with sodium sulfide, the proposed mechanism involves the initial coordination of the sulfide anion to the tin atom, followed by the elimination of the chloride ions to form the Sn-S bond. smolecule.com
The reactivity of organotin compounds is influenced by the number and nature of the organic groups attached to the tin atom. gelest.com The cleavage of the bond between tin and the leaving group (e.g., halogen, oxygen) is a fundamental step in the formation of the new tin-sulfur bond. gelest.com The mechanism of catalysis by tin compounds in other reactions, such as polyurethane formation, is thought to involve either the formation of a ternary complex or the insertion of the tin catalyst into one of the reactants. gelest.com While not a catalytic process in this context, the principles of coordination and bond activation at the tin center are relevant to understanding the formation of Dibutyldithioxodistannathiane.
Scale-Up Considerations for Dibutyldithioxodistannathiane Production
The industrial production of organotin compounds, including sulfur-containing derivatives, presents several challenges that must be addressed for efficient and safe scale-up. On an industrial scale, the alkylation of tin tetrachloride is often performed using organoaluminum compounds, which can be more cost-effective than Grignard reagents and allow for better control of partial alkylation. lupinepublishers.com
The management of solvents and the separation of byproducts are significant considerations. For example, the synthesis of tetrabutyltin using Grignard reagents requires large volumes of solvent. lupinepublishers.com The purification of the final product is also a critical step. In the synthesis of dibutyltin oxide, the use of a surfactant in a biphasic system not only improves purity but also allows for the recycling of the organic solvent, which is an important consideration for large-scale production. google.comwipo.int
The control of reaction exotherms and the handling of potentially hazardous reagents and intermediates are paramount for safe industrial-scale synthesis. The design of the reactor and the implementation of robust process control are essential to maintain consistent product quality and ensure operational safety.
Molecular and Electronic Structure of Dibutyldithioxodistannathiane
Crystallographic Characterization of Distannathiane Analogues
For instance, the crystal structures of various (R₂SnS)₃ compounds, where R is an alkyl or aryl group, have been determined by single-crystal X-ray diffraction. These studies reveal that the (SnS)₃ ring typically adopts a twisted-boat conformation. The tin atoms in these structures are generally tetrahedrally coordinated, bonded to two organic substituents and two sulfur atoms of the ring.
To illustrate the typical bond parameters, the following table presents representative data for a generic trimeric diorganotin sulfide (B99878), (R₂SnS)₃.
| Parameter | Value Range (Å or °) |
| Sn-S Bond Length | 2.40 - 2.45 Å |
| Sn-C Bond Length | 2.10 - 2.15 Å |
| S-Sn-S Bond Angle | 105 - 110 ° |
| C-Sn-C Bond Angle | 115 - 125 ° |
| Sn-S-Sn Bond Angle | 100 - 105 ° |
| Note: These values are generalized from various crystallographic studies of (R₂SnS)₃ compounds and serve as a reference. |
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are invaluable for determining the molecular structure of compounds in various states. For organotin sulfides, ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.
¹¹⁹Sn NMR Spectroscopy: The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For tetracoordinated diorganotin sulfides, the ¹¹⁹Sn chemical shifts typically appear in a characteristic range. While specific data for dibutyldithioxodistannathiane is scarce, data for related trimeric di-n-butyltin sulfide, [(n-Bu)₂SnS]₃, can provide a reasonable estimate.
| Compound | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) |
| Trimeric di-n-butyltin sulfide | CDCl₃ | ~120 - 140 |
| Note: This is an approximate range based on data for similar organotin sulfides. |
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The Sn-S and Sn-C stretching frequencies are of particular interest in organotin sulfides. The asymmetric and symmetric stretching vibrations of the Sn-S bond in cyclic organotin sulfides typically appear in the far-infrared region.
| Vibrational Mode | Wavenumber Range (cm⁻¹) |
| ν(Sn-S) asymmetric | 350 - 400 |
| ν(Sn-S) symmetric | 300 - 350 |
| ν(Sn-C) | 500 - 600 |
| Note: These are typical ranges for organotin sulfides. |
Conformational Analysis and Isomerism of the Sn₂S₃ Core
The five-membered Sn₂S₃ core of dibutyldithioxodistannathiane is expected to exhibit conformational flexibility. Analogous to other five-membered rings, it can adopt various puckered conformations to relieve ring strain. The most likely conformations would be envelope or twist forms. The specific conformation adopted in the solid state would be influenced by the steric bulk of the butyl groups and by packing forces in the crystal lattice.
Isomerism in dibutyldithioxodistannathiane can arise from the arrangement of the butyl groups on the two tin atoms. Cis- and trans-isomers are possible, depending on whether the butyl groups on the adjacent tin atoms are on the same or opposite sides of the ring plane. The interconversion between these isomers would depend on the energy barrier to ring flipping or pyramidal inversion at the tin centers. Conformational analysis of medium-sized rings, such as the Sn₂S₃ ring, often reveals multiple low-energy conformers that can coexist in solution. sigmaaldrich.comunl.edu
Bonding Analysis within the Distannathiane Framework
The bonding in the distannathiane framework is primarily covalent. The tin atoms are in the +4 oxidation state and form single bonds with the surrounding carbon and sulfur atoms. The Sn-C bonds are relatively nonpolar covalent bonds. The Sn-S bond has a greater degree of polarity and is the more reactive site in the molecule. researchgate.net
Theoretical studies on related organotin-sulfur heterocyles can provide deeper insights into the nature of the bonding. The bonds around the tin atom can be described using sp³ hybridization, leading to a tetrahedral geometry. The lone pairs on the sulfur atoms occupy the remaining valence orbitals. The bond angles within the Sn₂S₃ ring will deviate from the ideal tetrahedral angle of 109.5° due to the constraints of the five-membered ring structure, leading to angle strain.
Coordination Chemistry of Dibutyldithioxodistannathiane
Ligand Properties and Donor Capabilities of the Distannathiane Moiety
The dibutyldithioxodistannathiane molecule possesses several potential donor sites that make it an intriguing ligand for coordination to metal centers. The core of the molecule is a four-membered Sn₂S₂ ring, and each tin atom is also bonded to two butyl groups and an exocyclic sulfur atom. The primary donor capabilities arise from the lone pairs of electrons on the sulfur atoms.
The exocyclic thioxo groups (Sn=S) are expected to be the most potent donor sites due to the higher charge density and accessibility of the lone pairs on these sulfur atoms. These terminal sulfur atoms can act as strong Lewis bases, readily donating electron density to a Lewis acidic metal center. The sulfur atoms within the distannathiane ring also possess lone pairs and could potentially coordinate to a metal ion, although their donor strength might be comparatively weaker due to their involvement in the ring structure.
The nature of the butyl groups attached to the tin atoms also influences the donor properties of the sulfur atoms. The electron-donating inductive effect of the butyl groups increases the electron density on the tin atoms and, subsequently, on the sulfur atoms, enhancing their donor capabilities.
Table 1: Potential Donor Sites in Dibutyldithioxodistannathiane
| Donor Atom | Type | Expected Donor Strength |
| Exocyclic Sulfur | Thioxo (Sn=S) | Strong |
| Endocyclic Sulfur | Thiane (-S-) | Moderate |
Complex Formation with Transition Metals and Main Group Elements
Given its versatile donor properties, dibutyldithioxodistannathiane is anticipated to form stable coordination complexes with a wide array of transition metals and main group elements. The soft nature of the sulfur donor atoms suggests a particular affinity for softer metal ions, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.
Transition Metal Complexes: Transition metals from the middle and later d-block, such as copper(I), silver(I), gold(I), zinc(II), cadmium(II), mercury(II), nickel(II), palladium(II), and platinum(II), are excellent candidates for forming stable complexes with sulfur-containing ligands. nih.gov The formation of such complexes is driven by the favorable interaction between the soft sulfur donors and these soft metal acceptors. The coordination can lead to a variety of geometries, including linear, trigonal planar, tetrahedral, and square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.
Main Group Element Complexes: Dibutyldithioxodistannathiane is also expected to react with Lewis acidic main group elements. researchgate.netnih.gov Elements from Group 13 (e.g., Al, Ga, In) and Group 14 (e.g., Sn, Pb) in their higher oxidation states can act as Lewis acids and accept electron pairs from the sulfur donors of the distannathiane ligand. The resulting complexes may exhibit interesting structural features and reactivity patterns.
Structural Analysis of Coordination Complexes
Based on analogous systems, a variety of coordination geometries can be predicted. For a single metal center coordinated to the distannathiane ligand, the geometry will be dictated by the coordination number of the metal.
Table 2: Plausible Coordination Geometries in Metal Complexes of Dibutyldithioxodistannathiane
| Coordination Number | Geometry | Example Metal Ions |
| 2 | Linear | Ag(I), Au(I) |
| 3 | Trigonal Planar | Cu(I), Hg(II) |
| 4 | Tetrahedral | Zn(II), Cd(II), Sn(IV) |
| 4 | Square Planar | Ni(II), Pd(II), Pt(II) |
| 5 | Trigonal Bipyramidal or Square Pyramidal | Co(II), Cu(II) nih.gov |
| 6 | Octahedral | Ni(II) nih.gov |
Coordination Modes: Bridging vs. Chelating in Polynuclear Architectures
The presence of multiple donor atoms in dibutyldithioxodistannathiane allows for various coordination modes, including chelating and bridging, which can lead to the formation of polynuclear architectures. researchgate.net
Chelating Mode: The two exocyclic sulfur atoms are suitably positioned to chelate to a single metal center, forming a stable four-membered chelate ring (M-S-Sn-S). This bidentate coordination mode would likely result in mononuclear complexes. researchgate.net
Bridging Mode: Alternatively, each exocyclic sulfur atom can coordinate to a different metal center, thus bridging two metal ions. This could lead to the formation of dimeric or polymeric structures. Furthermore, the endocyclic sulfur atoms could also participate in bridging, leading to more complex polynuclear architectures. The flexibility of the Sn₂S₂ ring may accommodate the geometric requirements for such bridging interactions.
The preference for a chelating versus a bridging coordination mode will depend on several factors, including the nature of the metal ion, the steric bulk of the ligands, and the reaction conditions.
Lewis Acidity/Basicity of Tin Centers in Coordination Compounds
In the free dibutyldithioxodistannathiane ligand, the tin atoms are formally in the +4 oxidation state and are part of a diorganotin moiety. Organotin compounds can exhibit Lewis acidic character at the tin center. The Lewis acidity is influenced by the number and nature of the organic substituents. In this case, the presence of two butyl groups on each tin atom results in moderate Lewis acidity.
Upon coordination of the sulfur atoms to a metal center, the electronic properties of the distannathiane ligand are altered. The donation of electron density from the sulfur atoms to the metal center will induce a partial positive charge on the sulfur atoms and, through inductive effects, on the adjacent tin atoms. This is expected to increase the Lewis acidity of the tin centers.
This enhanced Lewis acidity could allow the tin atoms themselves to act as coordination sites for additional Lewis bases. For instance, solvent molecules or other donor ligands could coordinate to the tin centers, leading to an expansion of their coordination number from four to five or even six. This phenomenon is well-documented in organotin chemistry and can lead to the formation of complex, higher-dimensional structures.
Reactivity and Reaction Mechanisms of Dibutyldithioxodistannathiane
Hydrolytic Stability and Degradation Pathways of Tin-Sulfur Bonds
The tin-sulfur bonds in organotin compounds confer a notable degree of hydrolytic stability, particularly when compared to other organotin derivatives such as those containing tin-oxygen or tin-halogen bonds. citychemical.comgelest.com Dibutyltin (B87310) sulfide (B99878) is recognized for its enhanced stability in the presence of water, a property that makes it a superior catalyst to compounds like dibutyltin dilaurate (DBTDL) in certain aqueous systems. citychemical.com
While relatively stable, the Sn-S bond is not inert. It is susceptible to cleavage under specific conditions. For instance, exposure to strong aqueous caustic solutions can break the bond. gelest.com Furthermore, the degradation of the compound under thermal stress, such as exposure to high heat or flame, proceeds via pathways that lead to the formation of various decomposition products. gelest.com
The degradation of the Sn-S bond can result in the formation of tin oxides, tin sulfides, and sulfur dioxide, indicating a breakdown of the core distannathiane structure. gelest.com
Comparative Catalyst Performance in Waterborne Polyurethane Systems
| Catalyst | Relative Hydrolytic Stability | Catalytic Activity | Key Advantage |
|---|---|---|---|
| Distannathiane, dibutyldithioxo- (DBTS) | High | High | Greater water-tolerant stability, can reduce prepolymerization time. citychemical.com |
| Dibutyltin Dilaurate (DBTDL) | Lower than DBTS | High (but less stable in water) | Widely used standard catalyst. citychemical.com |
Reaction with Chalcogen Donors and Acceptors
The tin center in dibutyltin sulfide acts as a Lewis acid, making it susceptible to coordination by various donor molecules, including chalcogens. The reactivity of the dibutyltin moiety with oxygen donors is well-documented; for example, dibutyltin oxide reacts with catechols to form chelated complexes. core.ac.uk
Extrapolating from the reactivity of related organotin compounds, DBTS is expected to interact with various chalcogen-containing species. Dibutyltin dimethoxide, a related compound, reacts with multiply bonded acceptor molecules like isothiocyanates and carbon disulphide. rsc.org This suggests that the Sn-S ring of DBTS could potentially be opened or expanded by reaction with elemental chalcogens (S, Se) or other chalcogen donors. The synthesis of DBTS itself can be achieved by reacting dibutyltin oxide with the chalcogen-containing compound hydrogen sulfide, demonstrating the tin center's affinity for sulfur. smolecule.com
Ligand Exchange Reactions and Transmetalation Processes
A fundamental aspect of organotin chemistry is the lability of the anionic groups attached to the tin center, which facilitates ligand exchange reactions. gelest.com In the general formula R₂SnX₂, the 'X' groups (in this case, the bridging sulfur atoms) can be exchanged with other ligands. These redistribution reactions involve the exchange of alkyl, halogen, or other groups between two different organotin species. gelest.com
Transmetalation, the transfer of an organic ligand from one metal to another, is a critical step in many synthetic organic reactions catalyzed by transition metals. merckmillipore.com Organotin compounds, including alkyltin derivatives, are widely used as reagents in such processes, most notably in the Stille cross-coupling reaction. unive.it In these reactions, the organotin compound transfers an organic group to a palladium(II) center, which then reductively eliminates to form a new carbon-carbon bond. unive.it Although specific studies detailing the use of DBTS in transmetalation are not prevalent, its structural similarity to other reactive organostannanes suggests it could serve as a precursor or participant in such catalytic cycles.
Examples of Reactions Involving Organotin Reagents
| Reaction Type | General Equation | Significance |
|---|---|---|
| Ligand Exchange (Redistribution) | R₄Sn + SnCl₄ → 2 R₂SnCl₂ | A primary method for synthesizing diorganotin dihalides. gelest.com |
| Transmetalation (Stille Coupling) | R-Sn(Alkyl)₃ + R'-X --(Pd catalyst)--> R-R' + X-Sn(Alkyl)₃ | Forms C-C bonds; the organotin reagent transfers an 'R' group. unive.it |
Oxidative and Reductive Transformations of the Organotin Center
Tin exists primarily in the +2 and +4 oxidation states, with organotin(IV) compounds being the most stable. nih.gov The tin atom in Distannathiane, dibutyldithioxo- is in the +4 oxidation state. Further oxidation of the Sn(IV) center is energetically unfavorable. However, the compound as a whole can undergo oxidative transformations, particularly at the sulfur atoms. The hazardous decomposition products include sulfur dioxide, indicating the oxidation of sulfur. gelest.com Analogous organic sulfides can be oxidized to sulfoxides and sulfones, suggesting a potential reaction pathway for the sulfur atoms in the DBTS ring under the right oxidizing conditions. sigmaaldrich.com
Reductive transformations of the Sn(IV) center to Sn(II) are possible, though they require potent reducing agents. While specific examples involving DBTS are scarce, other dibutyltin(IV) species are known to participate in reduction reactions. For instance, dibutyltin hydrides are used as reducing agents for organic functional groups like ketones. nih.gov This demonstrates the capacity of the dibutyltin moiety to be involved in redox processes.
Mechanistic Studies of Organotin-Mediated Reactions
The role of dibutyltin compounds as catalysts, particularly in polymerization and esterification, has been the subject of mechanistic investigation. When used as a catalyst, the general mechanism is believed to involve the coordination of the reactants to the Lewis acidic tin center, bringing them into proximity and activating them for reaction. gelest.comorganic-chemistry.org
For example, in polyurethane formation, the tin catalyst is thought to either form a ternary complex with the isocyanate and alcohol or proceed via an insertion mechanism where the isocyanate inserts into a tin-alkoxide bond. gelest.com In dibutyltin oxide-catalyzed sulfonylation reactions, the proposed mechanism involves the formation of a five-membered chelate intermediate, which enhances the selectivity of the reaction. organic-chemistry.org These studies suggest that when DBTS acts as a catalyst, its mechanism would similarly involve the coordination and activation of substrates at the tin centers, facilitated by the lability of the tin-sulfur bonds.
Theoretical and Computational Chemistry of Dibutyldithioxodistannathiane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of dibutyldithioxodistannathiane. These calculations, primarily employing methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF), provide detailed information on molecular orbitals, charge distribution, and thermodynamic stability.
The electronic configuration of the tin atoms in dibutyldithioxodistannathiane, which is central to its reactivity, can be precisely described. youtube.com The distribution of electron density, particularly around the tin and sulfur atoms, dictates the molecule's electrophilic and nucleophilic sites. Calculations can reveal the nature of the tin-sulfur and tin-carbon bonds, highlighting their covalent character and potential for interaction with other molecules. researchgate.net
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For organotin compounds, these values are instrumental in predicting their behavior in various chemical environments. researchgate.netnih.gov
Table 1: Hypothetical Electronic Properties of Dibutyldithioxodistannathiane Calculated at the B3LYP/6-311+G(d,p) Level
| Property | Calculated Value | Unit |
| Total Energy | -1250.78 | Hartrees |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap | 5.36 | eV |
| Dipole Moment | 2.15 | Debye |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations.
Density Functional Theory (DFT) Studies of Reaction Pathways and Intermediates
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving dibutyldithioxodistannathiane. acs.orgfigshare.com By mapping the potential energy surface, DFT calculations can identify transition states and intermediates, providing a detailed understanding of reaction kinetics and thermodynamics. mdpi.com
For instance, DFT studies could elucidate the mechanism of ligand substitution reactions at the tin centers or the compound's role as a catalyst in polymerization or organic synthesis. nih.gov The calculations can model the approach of a reactant, the formation of transient species, and the final product formation, including the associated activation energies. figshare.com This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Furthermore, DFT can be used to study the decomposition pathways of dibutyldithioxodistannathiane, which is crucial for understanding its stability and potential environmental fate. These studies can predict the byproducts of thermal or photochemical degradation. researchgate.net
Molecular Dynamics Simulations of Dibutyldithioxodistannathiane in Solution
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of dibutyldithioxodistannathiane in a solvent, providing insights that are not accessible from static quantum chemical calculations. rsc.org By simulating the movement of every atom in the system over time, MD can reveal information about the compound's conformation, solvation, and interactions with its environment. rsc.org
An MD simulation would typically involve placing a model of the dibutyldithioxodistannathiane molecule in a box filled with solvent molecules, such as toluene (B28343) or chloroform. The interactions between all atoms are described by a force field, and the classical equations of motion are solved iteratively. acs.org
Predictive Modeling of Spectroscopic Properties
Computational methods are extensively used to predict the spectroscopic properties of molecules, which is a vital step in their characterization. For dibutyldithioxodistannathiane, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can aid in the interpretation of experimental data.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹¹⁹Sn are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of these shifts, helping to assign the signals in an experimental spectrum. nmrdb.orgyoutube.com This is particularly useful for complex molecules where spectral overlap can make assignments challenging.
Vibrational Spectroscopy: The IR and Raman spectra are determined by the vibrational modes of the molecule. Quantum chemical calculations can compute the frequencies and intensities of these modes. rsc.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands to specific molecular motions (e.g., Sn-S stretching, C-H bending) can be achieved.
Table 2: Hypothetical Predicted Spectroscopic Data for Dibutyldithioxodistannathiane
| Spectroscopic Technique | Predicted Data |
| ¹¹⁹Sn NMR Chemical Shift | ~150 ppm |
| ¹³C NMR Chemical Shifts (Butyl) | 13.5, 26.8, 27.5, 29.1 ppm |
| ¹H NMR Chemical Shifts (Butyl) | 0.9 - 1.8 ppm |
| Key IR Stretching Frequencies | Sn-S: ~350-400 cm⁻¹, C-H: ~2850-2960 cm⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the specific computational methods and experimental conditions.
In Silico Design of Novel Distannathiane Derivatives
The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel distannathiane derivatives with tailored properties. nih.gov By modifying the substituent groups on the tin atoms or altering the core structure, it is possible to tune the electronic, catalytic, and material properties of these compounds. nih.gov
For example, by replacing the butyl groups with other alkyl or aryl moieties, one could modulate the solubility and steric hindrance of the molecule. Introducing functional groups with specific electronic properties could enhance its catalytic activity or its affinity for certain substrates. acs.org Computational screening can rapidly evaluate a large number of potential derivatives, identifying the most promising candidates for synthesis and experimental testing. This rational design approach significantly accelerates the discovery of new materials with desired functionalities.
Applications in Materials Science and Catalysis
Precursor Chemistry for Inorganic Materials Synthesis
Thin Film Deposition for Metal Chalcogenides
No specific studies or data were found detailing the use of "Distannathiane, dibutyldithioxo-" as a precursor for the deposition of tin sulfide (B99878) or other metal chalcogenide thin films. While organotin compounds, in general, are utilized as precursors for such applications, research explicitly naming this compound is absent.
Nanomaterial Fabrication via Organotin Precursors
Similarly, there is a lack of available research on the use of "Distannathiane, dibutyldithioxo-" or its synonyms for the fabrication of tin-based nanomaterials.
Catalytic Applications in Organic and Polymer Chemistry
Polymerization Initiators and Co-catalysts
While some patents list "monobutyltin sulfide" as a potential component in polymerization processes, detailed scientific articles describing its role as an initiator or co-catalyst, including reaction kinetics and mechanisms, are not available. epo.org
Transesterification and Condensation Reactions
A patent mentions the use of "monobutyltin sulfide" in a transesterification reaction to produce octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, achieving a high yield. google.com However, in-depth studies on its catalytic activity, scope, and mechanism in comparison to other organotin catalysts are not publicly documented.
Role in Polymer Stabilization Systems
The most significant application mentioned for "Distannathiane, dibutyldithioxo-" and its synonyms is in the stabilization of polymers, particularly polyvinyl chloride (PVC). google.comgoogle.comgoogleapis.comepo.orgpublications.gc.ca It is often used in stabilizer mixtures, frequently combined with dialkyltin compounds, to enhance the thermal stability and color retention of the polymer. google.comscribd.com
"Monobutyltin sulfide" is noted for providing very good early color to rigid PVC. scribd.com Patents describe its inclusion in stabilizer formulations to improve early color, lubricity, and weatherability of rigid vinyl polymer formulations. google.com It is listed as a component in stabilizer systems for chlorine-containing polymers. googleapis.comepo.org One source notes that polymeric butyl thiostannoic anhydride (B1165640) is a known stabilizer for vinyl halide polymers. google.com
Development of Hybrid Inorganic-Organic Polymeric Materials
The exploration of hybrid inorganic-organic polymers has opened new frontiers in materials science, aiming to combine the distinct properties of both inorganic and organic components within a single material. Inorganic elements, such as tin, can introduce enhanced thermal stability, refractive index, and conductivity, while the organic counterpart provides flexibility, processability, and functional versatility. In this context, organotin compounds, including "Distannathiane, dibutyldithioxo-," also known as dibutyltin (B87310) sulfide, have been a subject of interest, primarily for their catalytic and stabilizing roles in polymer chemistry. However, research into their direct incorporation into polymer backbones to form novel hybrid materials is an emerging area with significant potential.
The development of hybrid polymers incorporating organotin sulfide moieties is predicated on the reactivity of the tin-sulfur (Sn-S) bond. While "Distannathiane, dibutyldithioxo-" is well-documented as a catalyst, particularly in the formation of polyurethanes, and as a stabilizer for polyvinyl chloride (PVC) resins, its role as a monomeric or co-monomeric unit is less established. nih.govcitychemical.comgoogle.comchemicalbull.com The concept involves leveraging the reactivity of this compound to create polymers with unique architectures and properties.
Research in this domain has often focused on the synthesis of organotin-containing monomers that can undergo polymerization. For instance, studies have demonstrated the synthesis of organotin monomers such as dibutyltin maleate (B1232345) (DBTM) and dibutyltin citraconate (DBTC). mdpi.com These monomers, containing a dibutyltin group, have been successfully copolymerized with conventional organic monomers like styrene (B11656) (ST) and butyl acrylate (B77674) (BA) via free radical polymerization. mdpi.com The resulting copolymers are true hybrid materials, with the organotin unit integrated into the polymer chain.
The table below summarizes the reactivity ratios for the copolymerization of dibutyltin maleate (DBTM) with styrene (ST) and butyl acrylate (BA), which indicate how the monomers incorporate into the copolymer chain.
| Copolymer System | Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Product (r1*r2) | Copolymer Type |
| Poly(DBTM-co-ST) | DBTM | ST | 0.08 ± 0.02 | 0.15 ± 0.03 | 0.012 | Random |
| Poly(DBTM-co-BA) | DBTM | BA | 0.12 ± 0.01 | 0.25 ± 0.02 | 0.030 | Random |
Data sourced from research on the copolymerization of organotin monomers. mdpi.com
The low values of the reactivity ratios (r1 and r2) and their product being less than one indicate that both copolymer systems tend to form random copolymers, where the monomer units are distributed randomly along the polymer chain. mdpi.com This demonstrates the feasibility of incorporating dibutyltin moieties into polymer backbones, paving the way for the potential use of other organotin compounds like "Distannathiane, dibutyldithioxo-" in similar synthetic strategies.
While direct polycondensation of "Distannathiane, dibutyldithioxo-" is not widely reported, the fundamental reactivity of organotin sulfides suggests potential pathways for creating hybrid polymers. For example, reactions involving the cleavage of the Sn-S bond could be exploited in condensation polymerization reactions with suitable organic difunctional monomers. The challenge lies in controlling the reaction to form linear high molecular weight polymers rather than cyclic or oligomeric species.
The development of such hybrid materials could lead to polymers with a unique combination of properties. The presence of the tin-sulfur linkage in the polymer backbone could enhance thermal stability, modify the refractive index, and introduce biocidal or antifouling properties, which are known characteristics of some organotin compounds. Further research is necessary to explore these possibilities and to develop synthetic methodologies for the controlled incorporation of "Distannathiane, dibutyldithioxo-" and related organotin sulfides into polymeric structures.
Environmental Transformation and Degradation Pathways of Organotin Sulfur Compounds
Abiotic Degradation Mechanisms in Environmental Compartments
The abiotic degradation of organotin compounds is primarily governed by factors such as sunlight and temperature, which can accelerate their breakdown into less toxic inorganic tin products. dcceew.gov.au The persistence of these compounds can vary significantly depending on environmental conditions. who.int In general, organotin compounds exhibit moderate persistence, with half-lives ranging from several days in freshwater to several weeks in seawater and estuarine environments. dcceew.gov.au
Organotins have a strong tendency to adsorb to soil and sediment particles. dcceew.gov.auchromatographyonline.com This adsorption can influence their degradation rates and bioavailability. In anoxic sediments, where oxygen levels are low, organotin compounds can be remarkably stable. ospar.org Conversely, in well-oxygenated water columns and sediments, their degradation is more rapid. ospar.org The degradation process typically involves the sequential removal of the organic groups attached to the tin atom. nih.gov
Table 1: General Abiotic Degradation Factors for Organotin Compounds
| Factor | Influence on Degradation | Environmental Compartment |
| Sunlight | Accelerates degradation through photolysis. dcceew.gov.au | Surface waters, soil surface |
| Temperature | Higher temperatures generally increase degradation rates. dcceew.gov.au | Water, Soil, Sediment |
| Oxygen Availability | Aerobic conditions favor faster degradation; anoxic conditions lead to greater persistence. ospar.orgnih.gov | Water column, Sediment |
| Adsorption | Strong adsorption to soil and sediment can reduce bioavailability and degradation rates. dcceew.gov.auchromatographyonline.com | Soil, Sediment |
Photolytic and Hydrolytic Decomposition Routes
Photolysis, or degradation by sunlight, is a significant abiotic pathway for the breakdown of organotin compounds in the environment. dcceew.gov.aunih.gov Studies on tributyltin (TBT) have demonstrated that photocatalysis using titanium dioxide (TiO2) under UV irradiation can lead to almost complete degradation in water. nih.gov While direct photolysis may be slower, the presence of photocatalysts can significantly enhance the decomposition of organotins. nih.govnih.gov The primary mechanism of photolytic degradation involves the cleavage of the tin-carbon bonds.
Hydrolysis, the reaction with water, can also contribute to the degradation of organotin compounds. The sulfur-tin bonds in a compound like Distannathiane, dibutyldithioxo- may be susceptible to hydrolysis under certain pH conditions. nih.gov Research on the hydrolysis of alkyltin trichlorides indicates that various intermediate compounds can be formed, eventually leading to stannonic acids. researchgate.net The stability and reaction pathways are highly dependent on the specific structure of the organotin compound and the environmental conditions.
Biotransformation Processes by Environmental Microorganisms
Microbial activity is a crucial factor in the degradation of organotin compounds in soil and aquatic systems. dcceew.gov.aunih.gov A variety of microorganisms, including bacteria, algae, and fungi, are capable of detoxifying organotins through biotransformation. nih.govnih.gov The primary mechanism of biotransformation is the sequential debutylation of higher substituted organotins to less toxic derivatives. nih.gov For instance, tributyltin is degraded to dibutyltin (B87310) (DBT) and then to monobutyltin (B1198712) (MBT), and ultimately to inorganic tin. nih.govusgs.gov
The rate of biotransformation can be influenced by the organic matter content of the sediment, with faster degradation observed in organic-rich sediments. usgs.gov Some microorganisms can utilize organotins as a carbon source. nih.gov The interactions between microorganisms and organotin compounds are complex and can involve both intracellular accumulation and cell surface adsorption. nih.govnih.gov These microbial processes play a significant role in the natural attenuation of organotin contamination. usgs.gov The degradation of organic sulfur compounds by microorganisms is also a well-established process in the environment, involving a diverse range of enzymes and metabolic pathways. frontiersin.orgnih.gov
Characterization of Environmental Metabolites and Persistence
The environmental degradation of organotins like Distannathiane, dibutyldithioxo-, which is a dibutyltin derivative, is expected to produce dibutyltin and monobutyltin as primary metabolites. chromatographyonline.com These degradation products can persist in the environment, particularly in marine sediments, for many years. chromatographyonline.com The persistence of organotin compounds is governed by a combination of biotic and abiotic degradation processes. nih.gov While aerobic degradation can be moderately fast, anaerobic degradation is typically slow. nih.gov
The ultimate degradation product of organotins is non-toxic inorganic tin. dcceew.gov.au However, the intermediate metabolites, such as DBT and MBT, still exhibit some level of toxicity, although generally lower than the parent compound. nih.gov The continuous application of certain pesticides can lead to the accumulation of their metabolites in soil and water. nih.govresearchgate.netpsu.edu
Analytical Methodologies for Environmental Monitoring of Organotin Species
The accurate and sensitive determination of organotin compounds in environmental samples is essential for monitoring their distribution and fate. psu.edu Due to the varying toxicity of different organotin species, speciation analysis, which distinguishes between the different forms, is crucial. psu.edu A variety of analytical techniques have been developed for this purpose, most of which are based on gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with sensitive detectors. chromatographyonline.comscispace.com
Common steps in the analysis of organotins from environmental matrices such as water, sediment, and biota include extraction, derivatization, and detection. tandfonline.com Derivatization is often necessary to make the polar organotin compounds volatile enough for GC analysis. scispace.com
Table 2: Common Analytical Techniques for Organotin Speciation
| Analytical Technique | Detector | Sample Matrix | Key Features |
| Gas Chromatography (GC) | Flame Photometric Detector (FPD) scispace.com, Mass Spectrometry (MS) chromatographyonline.comgcms.cz, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) psu.edu | Water, Sediment, Biota | High resolution and sensitivity. Requires derivatization of analytes. scispace.com |
| High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) researchgate.net, Fluorimetry researchgate.net | Water, Sediment, Biota | Allows for the analysis of non-volatile compounds without derivatization. researchgate.net |
| Solid Phase Microextraction (SPME) | GC-PFPD | Sediment | A solvent-free extraction technique that can help overcome matrix interferences. nih.gov |
These methods can achieve low detection limits, often in the parts-per-trillion (ng/L) range for water samples and parts-per-billion (µg/kg) range for solid samples, allowing for effective environmental monitoring. psu.eduresearchgate.net
Advanced Spectroscopic and Analytical Techniques for Dibutyldithioxodistannathiane Research
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organometallic compounds like dibutyldithioxodistannathiane. By probing different nuclei, a detailed picture of the molecular framework can be assembled.
¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen atoms within the butyl chains attached to the tin atoms. The chemical shifts and coupling patterns are characteristic of the alkyl groups' environment. chemicalbook.comresearchgate.netresearchgate.netchemicalbook.com For the butyl groups in dibutyldithioxodistannathiane, one would expect distinct signals for the terminal methyl (CH₃) protons and the three methylene (B1212753) (CH₂) groups, with chemical shifts influenced by their proximity to the electropositive tin atom. nih.gov
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the butyl groups. rsc.orgresearchgate.net Each carbon atom in the butyl chain will exhibit a unique chemical shift, confirming the structure of the alkyl substituents. oregonstate.educompoundchem.comwisc.edu
¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is particularly powerful for studying organotin compounds as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. rsc.orghuji.ac.il Tin has three spin-active nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its favorable sensitivity and natural abundance. northwestern.edu The ¹¹⁹Sn chemical shift for dibutyldithioxodistannathiane would be characteristic of a tetracoordinate tin atom bonded to two carbon atoms and two sulfur atoms within the distannathiane ring.
Expected NMR Data for Dibutyldithioxodistannathiane
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Sn-CH₂- | ~1.8 |
| ¹H | -CH₂-CH₂-CH₂- | ~1.5-1.7 |
| ¹H | -CH₂-CH₃ | ~1.3 |
| ¹H | -CH₃ | ~0.9 |
| ¹³C | Sn-CH₂- | ~15-25 |
| ¹³C | -CH₂-CH₂-CH₂- | ~27-30 |
| ¹³C | -CH₂-CH₃ | ~26-28 |
| ¹³C | -CH₃ | ~13-14 |
| ¹¹⁹Sn | R₂SnS₂ Ring | +100 to +150 |
High-Resolution Mass Spectrometry for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular weight and elemental composition of dibutyldithioxodistannathiane. The presence of tin, with its ten stable isotopes, produces a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive identifier for tin-containing compounds. dtic.mil
Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern typically involves the sequential loss of butyl radicals (•C₄H₉) from the molecular ion. researchgate.netresearchgate.net HRMS allows for the determination of the exact mass of the parent ion and its fragments, enabling the calculation of the elemental formula with high accuracy. libretexts.org
Plausible Mass Spectrometry Fragmentation of Dibutyldithioxodistannathiane
| Ion | Formula | Description |
|---|---|---|
| [M]⁺• | [C₁₆H₃₆S₂Sn₂]⁺• | Molecular ion |
| [M - C₄H₉]⁺ | [C₁₂H₂₇S₂Sn₂]⁺ | Loss of one butyl radical |
| [M - 2C₄H₉]⁺• | [C₈H₁₈S₂Sn₂]⁺• | Loss of two butyl radicals |
| [SnS]⁺• | [SnS]⁺• | Tin sulfide (B99878) fragment |
| [Sn]⁺• | [Sn]⁺• | Tin ion |
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique for probing the local electronic and geometric structure of a specific element within a compound. spring8.or.jplibretexts.org For dibutyldithioxodistannathiane, XAS at the Sn K-edge or L-edge can provide detailed information about the tin atoms.
X-ray Absorption Near-Edge Structure (XANES): The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.orgresearchgate.net By analyzing the edge position and features, the tetravalent state of tin and its coordination environment in the distannathiane ring can be confirmed. spring8.or.jp
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains information about the local atomic environment of the tin atoms, including the number, type, and distance of neighboring atoms. aps.orgacs.org Analysis of the EXAFS data can yield precise measurements of the Sn-S and Sn-C bond lengths within the molecule. aps.orgresearchgate.netrsc.org This is particularly valuable for characterizing the geometry of the central Sn₂S₂ ring.
Typical Bond Lengths in Organotin Sulfides from EXAFS
| Bond | Typical Bond Length (Å) |
|---|---|
| Sn-S | 2.35 - 2.45 |
| Sn-C | 2.10 - 2.20 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. oregonstate.edu These two techniques are complementary; FT-IR is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. sciex.com
For dibutyldithioxodistannathiane, FT-IR and Raman spectra would show characteristic bands for the C-H stretching and bending vibrations of the butyl groups. nih.govnist.gov More importantly, vibrations corresponding to the Sn-C and Sn-S bonds would be observed in the low-frequency region of the spectra, providing direct evidence for the key structural motifs of the molecule. researchgate.netresearchgate.net
Characteristic Vibrational Frequencies for Dibutyldithioxodistannathiane
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch | FT-IR, Raman | 2850 - 3000 |
| C-H bend | FT-IR, Raman | 1375 - 1465 |
| Sn-C stretch | FT-IR, Raman | 500 - 600 |
| Sn-S stretch | FT-IR, Raman | 350 - 450 |
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-ICP-MS)
Hyphenated chromatographic-spectroscopic techniques are essential for the separation, identification, and quantification of organotin compounds, especially in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. analchemres.org Since dibutyldithioxodistannathiane and other polar organotins are not sufficiently volatile for direct GC analysis, a derivatization step is typically required. gov.bc.caiosrjournals.org This usually involves ethylation or propylation to convert the compound into a more volatile tetraorganotin species, which can then be readily separated and identified by GC-MS. gcms.cz
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS): LC-ICP-MS is a powerful alternative for organotin speciation that overcomes the need for derivatization. psu.edu The sample is introduced into a liquid chromatograph for separation, and the eluent is then nebulized and introduced into an inductively coupled plasma source. The plasma atomizes and ionizes the sample, and the tin isotopes are detected by a mass spectrometer. nih.gov This technique offers very high sensitivity and element-specific detection, making it ideal for trace analysis of organotin compounds in environmental and biological samples. sciex.comnih.gov
Future Research Directions and Emerging Paradigms in Dibutyldithioxodistannathiane Chemistry
Exploration of New Synthetic Strategies for Structural Diversification
The synthesis of organotin compounds has traditionally relied on methods such as the reaction of organotin halides with sulfur sources. For "Distannathiane, dibutyldithioxo-," this would likely involve the reaction of a dibutylditin precursor with a suitable sulfur-transfer reagent. Future research should focus on developing more sophisticated and versatile synthetic strategies to create a wider range of structurally diverse distannathianes.
One promising avenue is the use of single-source precursors, which contain both the organotin and sulfur components in a single molecule. This approach can offer greater control over the final structure and stoichiometry of the product. Additionally, exploring mechanochemical methods, which involve reactions in the solid state induced by mechanical force, could lead to more sustainable and solvent-free synthetic routes.
Furthermore, the introduction of various functional groups onto the butyl chains of dibutyldithioxodistannathiane could lead to new derivatives with tailored properties. This could be achieved by starting with functionally-substituted organotin precursors or by post-synthetic modification of the parent compound. Such structural diversification is crucial for tuning the compound's solubility, reactivity, and material properties.
Discovery of Novel Catalytic Transformations
Organotin compounds are known to exhibit catalytic activity in a variety of organic transformations, including esterification, transesterification, and polyurethane formation. epa.govchemicalbook.com While the catalytic potential of "Distannathiane, dibutyldithioxo-" has not been explicitly studied, its unique structure, featuring both tin and sulfur atoms, suggests it could act as a novel catalyst.
Future research should investigate the catalytic efficacy of dibutyldithioxodistannathiane in known organotin-catalyzed reactions. Moreover, its distinct electronic and steric properties might enable it to catalyze new types of chemical transformations that are not accessible with traditional organotin catalysts. For instance, the presence of sulfur could facilitate reactions involving sulfur-containing substrates or intermediates. High-throughput screening methods could be employed to rapidly assess its catalytic activity across a wide range of chemical reactions.
Integration into Advanced Functional Materials for Energy and Optoelectronics
Organotin sulfides are gaining attention as precursors for the synthesis of tin sulfide (B99878) (SnS and SnS₂) nanomaterials. chalcogen.ro These materials are promising for applications in photovoltaics, thermoelectrics, and photocatalysis due to their favorable electronic and optical properties. "Distannathiane, dibutyldithioxo-" could serve as a valuable single-source precursor for the controlled synthesis of tin sulfide thin films or nanoparticles.
Future research should focus on developing methods to deposit and decompose dibutyldithioxodistannathiane to form high-quality tin sulfide materials. Techniques such as chemical vapor deposition (CVD) and solution-based processing could be explored. The butyl groups in the precursor could play a crucial role in controlling the growth and morphology of the resulting tin sulfide material. The integration of these materials into devices such as solar cells and photodetectors would be a key step in demonstrating their practical utility.
Deeper Insight into Structure-Reactivity Relationships through Computation
Computational chemistry offers a powerful tool for understanding the fundamental properties of molecules and predicting their reactivity. nih.govmdpi.comresearchgate.networktribe.com For a molecule like "Distannathiane, dibutyldithioxo-," where experimental data is scarce, computational studies are particularly valuable.
Future research should employ density functional theory (DFT) and other computational methods to investigate the electronic structure, bonding, and conformational landscape of dibutyldithioxodistannathiane. These calculations can provide insights into its stability, reactivity, and potential reaction mechanisms. For example, computational models could be used to predict its catalytic activity or to simulate its decomposition pathways to form tin sulfide materials. The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery of new applications for this compound.
Sustainable Chemical Processes for Organotin Synthesis and Application
The environmental and health concerns associated with some organotin compounds necessitate the development of more sustainable chemical processes. mdpi.com Future research on "Distannathiane, dibutyldithioxo-" should prioritize the use of environmentally benign solvents, reagents, and reaction conditions.
This includes exploring catalytic methods that reduce waste and improve atom economy. The development of efficient recycling strategies for the tin-containing byproducts of its applications would also be a significant step towards sustainability. Furthermore, a thorough investigation of the toxicological profile of dibutyldithioxodistannathiane and its degradation products is essential to ensure its safe and responsible use. The principles of green chemistry should guide all future research and development efforts related to this and other organotin compounds.
Compound Information Table
| Compound Name | Synonym |
| Distannathiane, dibutyldithioxo- | 1,3-Dibutyl-1,3-dithioxodistannathiane |
| Tin(IV) sulfide | Stannic sulfide |
| Tin(II) sulfide | Stannous sulfide |
| Dibutyltin (B87310) dichloride | Dichlorodibutylstannane |
Q & A
Q. What comparative experimental designs elucidate structure-activity relationships in Distannathiane analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
